![molecular formula C24H22O6 B14478767 Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate CAS No. 66012-49-5](/img/structure/B14478767.png)
Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via methyleneoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methyleneoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate exerts its effects depends on the specific application. In drug delivery, for example, the ester groups may undergo hydrolysis in the body to release the active drug. The methyleneoxy linkages can interact with various molecular targets, influencing the compound’s behavior and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is unique due to its specific structural features, such as the methyleneoxy linkages and the ester groups attached to the central phenylene ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
66012-49-5 |
|---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
methyl 2-[[4-[(2-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)19-7-3-5-9-21(19)29-15-17-11-13-18(14-12-17)16-30-22-10-6-4-8-20(22)24(26)28-2/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
PVOFWKCSYMMMRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



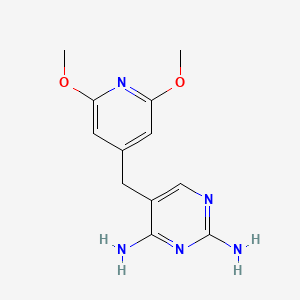
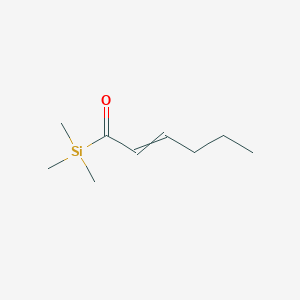
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
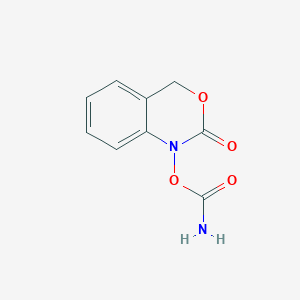

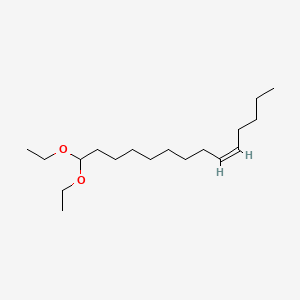

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
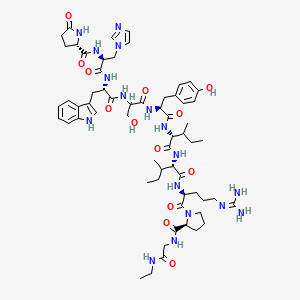

![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
